molecular formula C14H15NO2 B8462611 2-Amino-1-(3-phenoxyphenyl)ethan-1-ol

2-Amino-1-(3-phenoxyphenyl)ethan-1-ol

Cat. No.: B8462611
M. Wt: 229.27 g/mol
InChI Key: BJTVAYZPBFANDH-UHFFFAOYSA-N
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Description

2-Amino-1-(3-phenoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C14H15NO2 It is a solid at room temperature and is known for its unique structure, which includes an amino group, a phenoxy group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-phenoxyphenyl)ethan-1-ol typically involves the reaction of 3-phenoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The final step involves the reduction of the nitro group to an amino group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-phenoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

    Oxidation: Formation of 3-phenoxybenzaldehyde or 3-phenoxybenzoic acid.

    Reduction: Formation of 2-amino-1-(3-phenoxyphenyl)ethane.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-Amino-1-(3-phenoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-phenoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-nitrophenyl)ethanol
  • 2-[Benzyl(methyl)amino]-1-phenylethanol
  • 2-[Ethyl(methyl)amino]-1-phenylethanol

Uniqueness

2-Amino-1-(3-phenoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the phenoxy group enhances its hydrophobicity and potential for interactions with biological membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-amino-1-(3-phenoxyphenyl)ethanol

InChI

InChI=1S/C14H15NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H,10,15H2

InChI Key

BJTVAYZPBFANDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CN)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of 3-phenoxybenzaldehyde cyanohydrin were added dropwise to a mixture of 5.1 g of lithium aluminum hydride and 500 ml of tetrahydrofuran, whilst ice-cooling, and the resulting mixture was heated under reflux for 4 hours. At the end of this time, 5 ml of water, 6 ml of a 15% w/v aqueous solution of sodium hydroxide and 18 ml of water were added in that order to the reaction mixture, whilst ice-cooling. Insoluble materials were filtered off, and the filtrate was concentrated by evaporation under reduced pressure. The concentrate was purified by column chromatography through silica gel, using a 3:1 by volume mixture of ethyl acetate and ethanol as the eluent, to give the title compound having an Rf=0.32 (thin layer chromatography over silica gel, using a 5:5:1 by volume mixture of ethyl acetate, ethanol and triethylamine as the developing solvent).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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